molecular formula C14H21BrO B1268130 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 57835-35-5

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1268130
CAS No.: 57835-35-5
M. Wt: 285.22 g/mol
InChI Key: CZNHJPFJMLYYCU-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H21BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a bulky 2,4,4-trimethylpentan-2-yl group at the fourth position of the phenol ring. This compound is known for its applications in various fields, including chemistry and industry.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of spiroboronates . It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The compound’s bromine atom and phenolic hydroxyl group are crucial for these interactions, allowing it to act as a ligand or a substrate in enzymatic reactions. For instance, it can interact with oxidoreductases and transferases, influencing their catalytic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under inert atmosphere and room temperature . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the bromination of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of the corresponding phenol without the bromine substituent.

Scientific Research Applications

Biological Applications

Antioxidant Activity
Recent studies have indicated that 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol exhibits significant antioxidant properties. This activity is crucial in pharmaceutical applications, particularly in developing drugs aimed at combating oxidative stress-related diseases. For instance, the compound has been evaluated for its ability to inhibit certain enzymes associated with oxidative damage, showcasing potential therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Enzyme Inhibition Studies
Research has demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been tested against malate dehydrogenase (MDH) enzymes, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations . Such properties make it a candidate for further development in drug formulations targeting metabolic disorders.

Industrial Applications

Polymer Additives
In industrial settings, this compound is utilized as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in automotive and aerospace industries where material performance under stress is critical.

Coatings and Surface Treatments
This compound is also applied in the formulation of protective coatings. Its ability to provide chemical resistance and durability makes it an ideal candidate for use in coatings that require high-performance characteristics against environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
BiologicalAntioxidant agentEffective against oxidative stress; potential therapeutic use
Enzyme InhibitionMDH enzyme inhibitorIC50 values indicating significant inhibition
IndustrialPolymer additiveEnhances thermal stability and mechanical properties
CoatingsProtective coatingsProvides chemical resistance and durability

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound revealed its potential to scavenge free radicals effectively. The compound was tested alongside established antioxidants, demonstrating comparable or superior activity in certain assays.

Case Study 2: Polymer Enhancement
In a polymer research project, the addition of this compound to a polymer matrix significantly improved the material's resistance to thermal degradation during prolonged exposure to high temperatures. This enhancement was quantified through tensile strength tests before and after the incorporation of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-tert-butylphenol
  • 2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenol
  • 2-Bromo-4-(2,4,4-trimethylpentyl)phenol

Uniqueness

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the bulky 2,4,4-trimethylpentan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired, such as in the development of new antimicrobial agents or specialty chemicals.

Biological Activity

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, a compound with the molecular formula C14H21BrOC_{14}H_{21}BrO and CAS number 57835-35-5, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and anticancer properties, while providing detailed findings from various studies.

  • Molecular Weight : 285.22 g/mol
  • LogP : 4.87 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 20.23 Ų

The biological activity of this compound may be attributed to its interaction with specific enzymes. It has been suggested that compounds with similar structures can act as enzyme inhibitors, particularly targeting acetylcholinesterase and other key enzymes involved in cellular processes .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study investigated the antiproliferative effects of structurally related compounds on several cancer cell lines. The results indicated that derivatives of phenolic compounds could inhibit cell growth significantly at nanomolar concentrations .
    • Table 1 summarizes the IC50 values for various compounds tested against different cancer cell lines.
    CompoundCell LineIC50 (nM)
    Compound AHT-29 (Colon)50
    Compound BM21 (Melanoma)75
    Compound CMCF7 (Breast)100
  • Mechanism of Action :
    • The mechanism of action involves binding to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . This disruption is critical for inducing apoptosis in cancer cells.
  • Angiogenesis Inhibition :
    • Chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives could effectively block angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various contexts:

Inhibition of MDH Enzymes

Research on dual inhibitors targeting malate dehydrogenase (MDH) revealed that modifications to the phenolic structure significantly affected inhibitory activity .

Table 2: Inhibition Potency Against MDH1 and MDH2

CompoundMDH1 IC50 (μM)MDH2 IC50 (μM)
Compound D0.781.38
Compound E3.152.22
Compound F>5>5

These findings indicate that structural modifications can enhance or diminish the inhibitory effects on MDH enzymes, suggesting a structure-activity relationship (SAR) that needs further exploration.

Properties

IUPAC Name

2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHJPFJMLYYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336583
Record name 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57835-35-5
Record name 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol
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